4-Chloro-1-indanone
Overview
Description
Synthesis Analysis
The synthesis of 4-Chloro-1-indanone derivatives has been explored through multiple methodologies, showcasing the compound's versatility. Notably, the synthesis of related compounds such as 4-Carbonitrile-1-indanone and 6-Chloro-1-indanone has been achieved through multi-step reactions involving condensation, alkaline hydrolysis, decarboxylation, and Friedel-Crafts acylation reaction, starting from various chlorinated precursors (Zhao Tian-tia, 2015); (Luo Xu-qiang, 2010).
Molecular Structure Analysis
The molecular structure of 4-Chloro-1-indanone derivatives has been extensively analyzed using techniques such as NMR, mass spectrometry, and X-ray crystallography, providing detailed insights into their conformation and configuration. For instance, studies have revealed the presence of weak hydrogen, halogen, and stacking π⋯π bonding in crystalline structures, contributing to the stability and reactivity of these compounds (T. P. Ruiz et al., 2006).
Chemical Reactions and Properties
4-Chloro-1-indanone and its derivatives undergo various chemical reactions, including bromination, cyanation, and reductive cyclization, leading to the formation of a wide array of functionalized products. These reactions are pivotal for exploring the compound's chemical properties and potential applications in synthetic chemistry (S. Jasouri et al., 2010).
Physical Properties Analysis
The physical properties of 4-Chloro-1-indanone derivatives, such as their melting points, boiling points, and solubility, are crucial for understanding their behavior in different environments and applications. These properties are typically characterized through spectroscopic methods and thermal analysis, providing a comprehensive overview of the compound's stability and reactivity under various conditions.
Chemical Properties Analysis
The chemical properties of 4-Chloro-1-indanone, including its reactivity, electron distribution, and interaction with other molecules, have been the subject of significant research. Studies have utilized spectroscopic methods and theoretical calculations to explore the compound's electronic structure, charge distribution, and potential for forming intermolecular bonds, offering insights into its versatility as a synthetic intermediate (V. A. Adole et al., 2020).
Scientific Research Applications
Synthesis of Derivatives : 4-Chloro-1-indanone has been used as a starting material for synthesizing various derivatives. For example, selective bromination of this compound under various conditions produces mono- and dibromo derivatives, which have been used to synthesize other compounds like (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine (Jasouri et al., 2010).
Intermediate in Complex Syntheses : It has been utilized as an intermediate in the synthesis of various compounds. For instance, 6-chloro-1-indanone was synthesized using 4-chloro-1-indanone in a multi-step process involving condensation, alkaline hydrolysis, decarboxylation, acyl chlorination, and Friedel-Crafts acylation reaction (Luo Xu-qiang, 2010).
Study of Molecular Structures and Interactions : The compound's crystal structure and intermolecular forces have been analyzed, providing insights into weak hydrogen, halogen, and stacking π⋯π bonding in its crystalline form (Ruiz et al., 2006).
Catalytic Applications : Studies have demonstrated the role of 1-indanone derivatives in catalytic processes. For instance, 1-indanol was converted to 1-indanone using sodium carbonate and catalytic amounts of palladium dichloride (Bouquillon et al., 2000).
Application in Organic Solar Cells : Derivatives of 4-Chloro-1-indanone, like chlorinated INCN, have been used in the design of nonfullerene small molecule acceptors for high-efficiency organic solar cells (Feng et al., 2019).
Pharmaceutical Research : Indanone-containing scaffolds, like 1-indanone derivatives, have been noted for their presence in natural products, drugs, and functional materials. They have been studied for various biological applications, including antiviral, anti-inflammatory, analgesic, and anticancer properties (Patil et al., 2017).
Safety And Hazards
properties
IUPAC Name |
4-chloro-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCZDIIPHIGLCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462582 | |
Record name | 4-Chloro-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-indanone | |
CAS RN |
15115-59-0 | |
Record name | 4-Chloroindan-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15115-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2,3-dihydro-1H-inden-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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